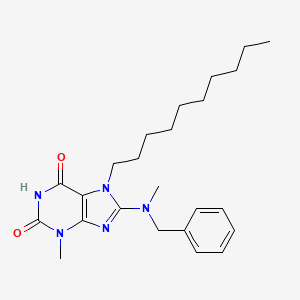
8-(Benzyl(methyl)amino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(ベンジル(メチル)アミノ)-7-デシル-3-メチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、プリン類の分子に属する合成化合物です。この化合物は、ベンジル、メチル、デシル基が置換されたプリンコアを含む複雑な構造によって特徴付けられます。潜在的な生物活性と独自の化学的特性により、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
8-(ベンジル(メチル)アミノ)-7-デシル-3-メチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次のものが含まれます。
プリンコアの形成: プリンコアは、ホルムアミドやシアナミドなどの適切な出発物質を含む一連の縮合反応によって合成されます。
置換反応: ベンジル基とメチル基は、求核置換反応によって導入されます。ベンジルクロリドとヨードメタンが一般的に使用される試薬です。
デシル鎖の導入: デシル基は、塩基性条件下でデシルブロミドまたはデシルクロリドを使用してアルキル化反応によって導入されます。
工業生産方法
この化合物の工業生産は、ラボでの合成方法を拡大することを含むでしょう。重要な考慮事項には、次のものがあります。
反応条件の最適化: 温度、圧力、反応時間を制御することで、高収率と高純度を確保します。
精製プロセス: 再結晶、クロマトグラフィー、蒸留などの技術を使用して、所望の純度を実現します。
安全および環境規制: 危険と廃棄物を最小限に抑えるために、安全プロトコルと環境規制を遵守します。
化学反応の分析
反応の種類
8-(ベンジル(メチル)アミノ)-7-デシル-3-メチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: ベンジル位とメチル位で求核置換反応と求電子置換反応が起こりえます。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのベンジルクロリドまたはヨードメタン。
主な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: ベンジル位またはメチル位にさまざまな官能基を導入する。
4. 科学研究への応用
8-(ベンジル(メチル)アミノ)-7-デシル-3-メチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 細胞プロセスや酵素活性に対する潜在的な影響について研究されています。
医学: 抗炎症作用や抗癌作用を含む潜在的な治療効果について調査されています。
産業: 新しい材料や化学製品の開発に使用されています。
科学的研究の応用
8-(Benzyl(methyl)amino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
8-(ベンジル(メチル)アミノ)-7-デシル-3-メチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンの作用機序は、特定の分子標的と経路との相互作用を伴います。
分子標的: この化合物は、酵素、受容体、または核酸と相互作用して、その活性を調節する可能性があります。
関与する経路: 細胞の増殖、アポトーシス、または炎症に関連するシグナル伝達経路に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
- 8-(ベンジル(メチル)アミノ)-7-(3-ブロモベンジル)-3-メチル-3,7-ジヒドロ-1H-プリン-2,6-ジオン
- 8-(ベンジル(メチル)アミノ)-7-(4-フルオロベンジル)-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオン
独自性
8-(ベンジル(メチル)アミノ)-7-デシル-3-メチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、特定の置換パターンによってユニークであり、これは独特の化学的および生物学的特性を付与します。そのデシル鎖とプリンコアにより、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 8-(Benzyl(methyl)amino)-7-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(Benzyl(methyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-(Benzyl(methyl)amino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its decyl chain and purine core make it a versatile compound for various applications.
特性
CAS番号 |
477333-79-2 |
|---|---|
分子式 |
C24H35N5O2 |
分子量 |
425.6 g/mol |
IUPAC名 |
8-[benzyl(methyl)amino]-7-decyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H35N5O2/c1-4-5-6-7-8-9-10-14-17-29-20-21(28(3)24(31)26-22(20)30)25-23(29)27(2)18-19-15-12-11-13-16-19/h11-13,15-16H,4-10,14,17-18H2,1-3H3,(H,26,30,31) |
InChIキー |
DVVFGSNFRJGWOI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12043803.png)


![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (6-methyl-pyridin-2-yl)-amide](/img/structure/B12043813.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12043825.png)


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043836.png)
![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12043853.png)


![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)
